molecular formula C11H9F3O2 B593113 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione CAS No. 134301-24-9

1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

Cat. No. B593113
CAS RN: 134301-24-9
M. Wt: 230.186
InChI Key: IYKWXHHGWGTFIX-UHFFFAOYSA-N
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Description

The compound “1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione” is a type of organofluorine compound. It has a molecular weight of 230.19 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)phenyl]-1,3-butanedione . It is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research. One method involves the use of carboxylic acids, which can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another method involves the use of trifluoromethyl copper in the reaction of aryl iodides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Therefore, future research may focus on improving the synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-4-2-3-5-9(8)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKWXHHGWGTFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655420
Record name 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134301-24-9
Record name 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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